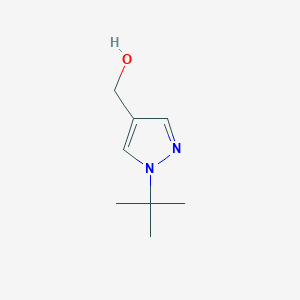

(1-t-butyl-1H-pyrazol-4-yl)methanol

説明

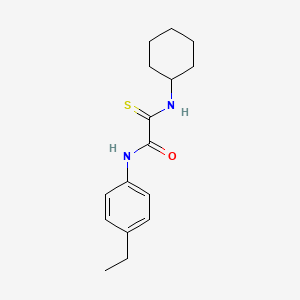

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . The compound you mentioned seems to be a derivative of pyrazole, with a t-butyl group attached at the 1-position.

Synthesis Analysis

While specific synthesis methods for “(1-t-butyl-1H-pyrazol-4-yl)methanol” are not available, pyrazole derivatives can be synthesized through various methods. For example, one study describes the synthesis of a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, depending on the substituents attached to the pyrazole ring. The structure typically includes a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various products .科学的研究の応用

Pyrazole Derivatives Synthesis and Bioevaluation

Pyrazoles, including compounds structurally related to "(1-t-butyl-1H-pyrazol-4-yl)methanol," are vital in developing agrochemical and pharmaceutical products due to their significant biological activities. Novel synthesis methods under microwave conditions have enabled the creation of a new series of pyrazole derivatives, characterized by their herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).

Methanol in Fuel and Energy Systems

Research has expanded into methanol's role as a biofuel, highlighting its superior physical and thermodynamic properties over shorter-chain alcohols like ethanol. Studies emphasize methanol's potential in enhancing the performance, combustion, and emission characteristics of spark ignition (SI) engines, positioning it as a promising alternative fuel (Ibham Veza et al., 2020). Additionally, the catalytic conversion processes for methanol to hydrogen for fuel cell applications are under active exploration, showcasing the advancements in catalyst development and reactor technology for efficient hydrogen production (G. García et al., 2021).

Methanol as a Chemical Feedstock

Methanol's utility extends beyond fuel applications, serving as a critical feedstock in producing various chemicals. The synthesis of methyl tert-butyl ether (MTBE) from methanol, for instance, underscores methanol's role in improving fuel octane levels and reducing emissions. Advances in polymer membrane technology for separating methanol in the production of MTBE highlight the ongoing research to optimize methanol's industrial applications (A. Pulyalina et al., 2020).

将来の方向性

特性

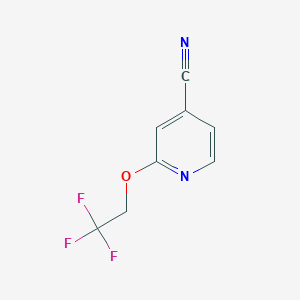

IUPAC Name |

(1-tert-butylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)10-5-7(6-11)4-9-10/h4-5,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFDPQHSIQKDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-t-butyl-1H-pyrazol-4-yl)methanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate](/img/structure/B2561476.png)

![2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2561481.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2561484.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide](/img/structure/B2561487.png)